molecular formula C24H27NO5 B11400234 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11400234
M. Wt: 409.5 g/mol
InChI Key: BIQYIKXXTNSTBS-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization to form the chromene ring system. This step often requires acidic conditions and elevated temperatures.

    Oxazine Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological properties can be optimized through structure-activity relationship (SAR) studies to develop new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exerts its effects depends on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar aromatic substitution patterns.

    Chromene Derivatives: Compounds with similar chromene ring systems but different substituents.

    Oxazine Derivatives: Compounds containing the oxazine ring but lacking the chromene structure.

Uniqueness

What sets 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart is its combined chromene and oxazine structure, which imparts unique chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO5/c1-5-17-12-22(26)30-24-15(2)23-18(11-19(17)24)13-25(14-29-23)9-8-16-6-7-20(27-3)21(10-16)28-4/h6-7,10-12H,5,8-9,13-14H2,1-4H3

InChI Key

BIQYIKXXTNSTBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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